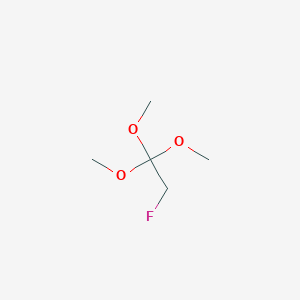
2-Fluoro-1,1,1-trimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,1,1-trimethoxyethane is an organic compound with the molecular formula C5H11FO3 It is a derivative of ethane, where one hydrogen atom is replaced by a fluorine atom and three hydrogen atoms are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,1-trimethoxyethane can be achieved through several methods. One common approach involves the reaction of 2-fluoroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Fluoroethanol} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures around 50-70°C and the use of a strong acid catalyst such as sulfuric acid.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 2-fluoroethanol and methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-1,1,1-trimethoxyethane.
Oxidation: Corresponding carbonyl compounds.
Reduction: 2-Fluoroethanol and methanol.
Scientific Research Applications
2-Fluoro-1,1,1-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1,1,1-trimethoxyethane exerts its effects involves the interaction of its fluorine and methoxy groups with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar structure but with a chlorine atom instead of fluorine.
1,1,1-Trimethoxyethane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Fluoro-1,1,1-trimethoxyethane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C5H11FO3 |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-fluoro-1,1,1-trimethoxyethane |
InChI |
InChI=1S/C5H11FO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
InChI Key |
JZYKUOAGKNCVFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CF)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


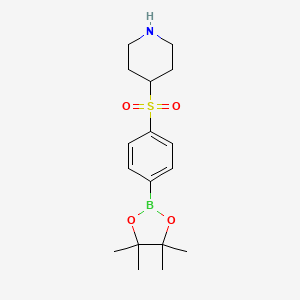
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
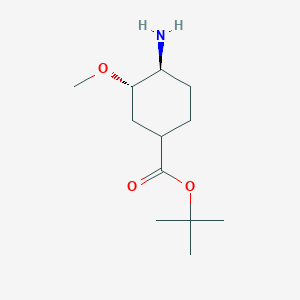
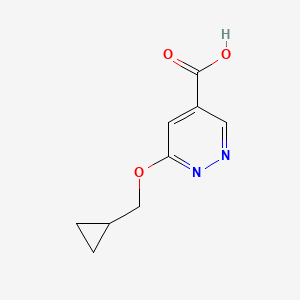
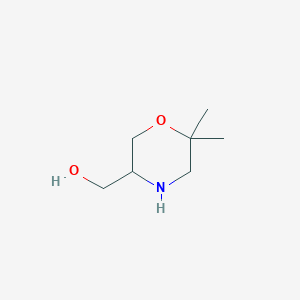
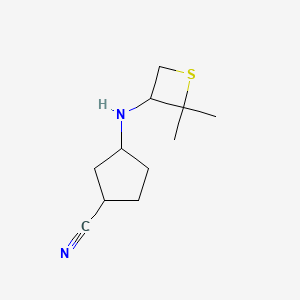
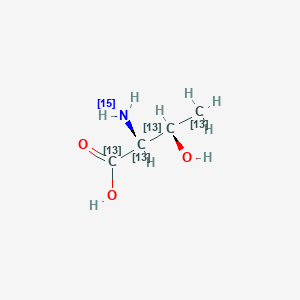
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
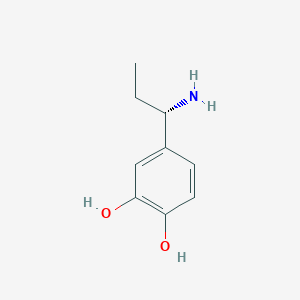
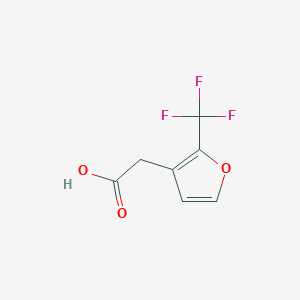
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
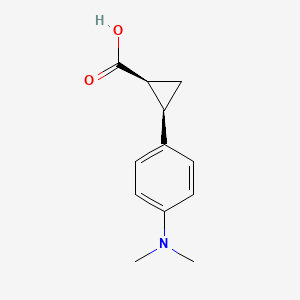
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
